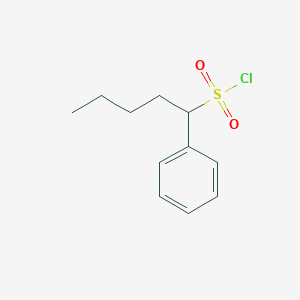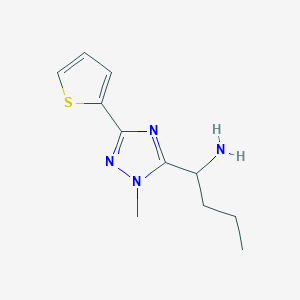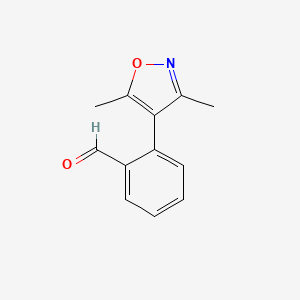
2-(3,5-Dimethyl-4-isoxazolyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(dimethyl-1,2-oxazol-4-yl)benzaldehyde is an organic compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethyl-1,2-oxazol-4-yl)benzaldehyde typically involves the reaction of 2-aminophenol with substituted aryl aldehydes in the presence of a catalyst. For instance, a Cu2O catalyst can be used in dimethyl sulfoxide (DMSO) at room temperature for 2-5 hours to obtain a high yield of the desired product .
Industrial Production Methods
While specific industrial production methods for 2-(dimethyl-1,2-oxazol-4-yl)benzaldehyde are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(dimethyl-1,2-oxazol-4-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of different substituents on the benzaldehyde ring.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Commonly uses reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Often employs electrophilic aromatic substitution reactions using reagents like halogens or nitrating agents.
Major Products
Oxidation: Produces 2-(dimethyl-1,2-oxazol-4-yl)benzoic acid.
Reduction: Yields 2-(dimethyl-1,2-oxazol-4-yl)benzyl alcohol.
Substitution: Results in various substituted benzaldehyde derivatives.
Aplicaciones Científicas De Investigación
2-(dimethyl-1,2-oxazol-4-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials and as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of 2-(dimethyl-1,2-oxazol-4-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but typically include binding to active sites or altering the function of target proteins.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(dimethyl-1,2-oxazol-4-yl)methoxybenzaldehyde
- 3-(dimethyl-1,2-oxazol-4-yl)methoxybenzonitrile
Uniqueness
2-(dimethyl-1,2-oxazol-4-yl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in various reactions, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
223575-75-5 |
|---|---|
Fórmula molecular |
C12H11NO2 |
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
2-(3,5-dimethyl-1,2-oxazol-4-yl)benzaldehyde |
InChI |
InChI=1S/C12H11NO2/c1-8-12(9(2)15-13-8)11-6-4-3-5-10(11)7-14/h3-7H,1-2H3 |
Clave InChI |
JWDVUSJNIGJSCL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NO1)C)C2=CC=CC=C2C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)butanamide](/img/structure/B13630045.png)

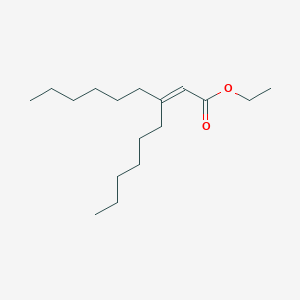
![1-{2,6-Diazaspiro[3.4]octan-2-yl}ethan-1-onehydrochloride](/img/structure/B13630056.png)

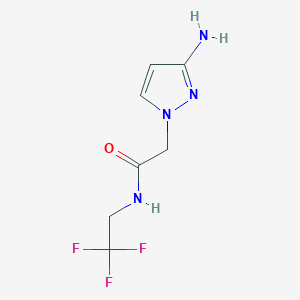

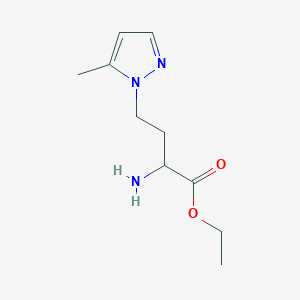
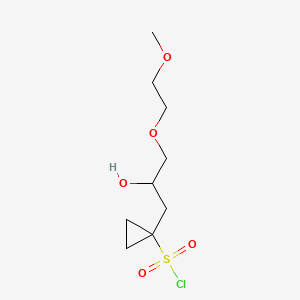
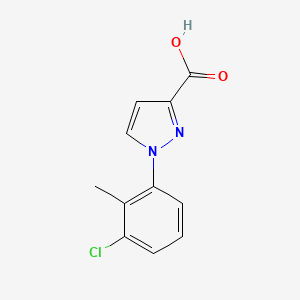
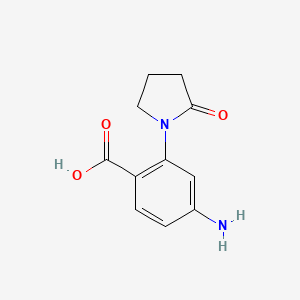
![1-[4-(Aminomethyl)phenyl]cyclopropanecarboxylic acid](/img/structure/B13630115.png)
